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SB-656104

Cat. No.: B1680842
M. Wt: 488.0 g/mol
InChI Key: QEGMGDYIJDZJCI-OAQYLSRUSA-N
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Description

Overview of Serotonin (B10506) (5-HT) Neurotransmission and its Broad Physiological Roles

Serotonin is synthesized from the essential amino acid tryptophan and is primarily produced in the raphe nuclei of the brainstem and the enterochromaffin cells of the intestinal mucosa nih.govclevelandclinic.org. As a neurotransmitter, 5-HT carries messages between nerve cells in the brain and throughout the body, influencing how the body functions clevelandclinic.org.

The physiological roles of serotonin are extensive and diverse. In the CNS, serotonin is widely recognized for its influence on mood, but it also impacts cognition, reward, learning, memory, sleep, appetite, aggression, fear, pain perception, and thermoregulation nih.govclevelandclinic.orgwikipedia.orgebi.ac.uknih.gov. Alterations in serotonergic neurochemistry have been implicated in numerous neuropsychiatric disorders nih.gov.

In the periphery, serotonin is involved in regulating gastrointestinal function, including motility and appetite. clevelandclinic.orgwikipedia.org. Approximately 90% of the body's serotonin is located in the cells lining the gastrointestinal tract clevelandclinic.org. It also plays roles in cardiovascular function, vascular and nonvascular smooth muscle contraction, platelet aggregation, wound healing, bone health, and sexual desire clevelandclinic.orgnih.gov.

The diverse effects of serotonin are mediated through its interaction with a complex family of receptors ebi.ac.uknih.gov. These receptors are categorized into seven distinct classes, designated 5-HT1 to 5-HT7, with multiple subtypes within these classes ebi.ac.ukwikipedia.org. The majority of serotonin receptors are G protein-coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel ebi.ac.ukwikipedia.orgsci-hub.sebmbreports.org.

Classification and Structural Characteristics of the 5-HT7 Receptor Subtype

The 5-HT7 receptor is the most recently classified member of the serotonin receptor family nih.govfrontiersin.org. It belongs to the large superfamily of G protein-coupled receptors (GPCRs) nih.govsci-hub.sewikipedia.orgmdpi.com. GPCRs are characterized by a common structural architecture consisting of seven transmembrane α-helices linked by intracellular and extracellular loops sci-hub.sebmbreports.org. The N-terminal end is located extracellularly, while the C-terminal end is intracellular sci-hub.semdpi.com. Ligand binding typically occurs within the transmembrane domains, and the intracellular domains interact with various cytoplasmic proteins to initiate downstream signaling pathways bmbreports.orgmdpi.com. The human 5-HT7 receptor shares a degree of homology (39–53%) with other human 5-HT receptors like 5-HT1A, 5-HT2, 5-HT5, and 5-HT6 mdpi.com.

Molecular Features and Isoforms

The human 5-HT7 receptor gene (HTR7) is located on chromosome 10q23.3-q24.3 and contains introns that allow for alternative splicing, leading to the generation of multiple functional splice variants frontiersin.orgwikipedia.orgmdpi.com. In humans, three splice variants have been identified: 5-HT7a, 5-HT7b, and 5-HT7d nih.govfrontiersin.orgwikipedia.org. These isoforms differ in their carboxyl-terminal amino acid sequences nih.govfrontiersin.org. The 5-HT7a isoform is the full-length receptor (445 amino acids) and is generally the most predominant nih.govsci-hub.semdpi.com. The 5-HT7b variant is truncated, while the 5-HT7d isoform has a distinct C-terminus due to the retention of an exon cassette nih.govwikipedia.org.

While these splice variants exhibit altered patterns of tissue distribution, studies have generally not observed significant differences in their pharmacological properties or coupling to adenylyl cyclases sci-hub.sefrontiersin.org. However, inverse agonist efficacies may differ between variants nih.govwikipedia.org. A 5-HT7c splice variant is found in rats but not humans, and conversely, rats lack an isoform homologous to human 5-HT7d nih.govwikipedia.org.

Anatomical Distribution within the Central Nervous System (e.g., Hippocampus, Thalamus, Hypothalamus, Cortex)

The 5-HT7 receptor is broadly expressed throughout the central nervous system frontiersin.org. High densities of 5-HT7 receptors are observed in key brain regions, including the thalamus, hypothalamus, hippocampus, and cerebral cortex nih.govsci-hub.sefrontiersin.orgwikipedia.orgsdbonline.orgfrontiersin.org.

Specifically, high densities have been noted in the anterior thalamus, centromedial thalamic nucleus, and hypothalamus nih.govwikipedia.orgnih.gov. In the hippocampus, significant expression is found in the dentate gyrus and the pyramidal layer of the CA2 field nih.govnih.gov. The receptor is also present in the prefrontal cortex and anterior cingulate gyrus sci-hub.sefrontiersin.orgfrontiersin.orgnih.gov. Other brain regions with notable 5-HT7 receptor expression include the amygdala, striatal complex (caudate and putamen nuclei), and certain brainstem nuclei, such as the dorsal raphe nucleus nih.govsci-hub.sefrontiersin.orgfrontiersin.orgnih.gov. The expression in these functionally relevant brain areas supports the proposed involvement of the 5-HT7 receptor in processes such as affective behavior, cognition, learning, memory, circadian rhythm regulation, and sleep nih.govfrontiersin.orgwikipedia.orgsdbonline.orgnih.gov. The receptor is expressed in both neurons and glial cells frontiersin.org.

Here is a table summarizing the key anatomical distribution of the 5-HT7 receptor in the CNS:

Brain RegionObserved 5-HT7 Receptor Density
ThalamusHigh nih.govsci-hub.sefrontiersin.orgwikipedia.orgsdbonline.orgfrontiersin.orgnih.gov
HypothalamusHigh nih.govsci-hub.sefrontiersin.orgwikipedia.orgsdbonline.orgfrontiersin.orgnih.gov
HippocampusHigh nih.govsci-hub.sefrontiersin.orgwikipedia.orgsdbonline.orgfrontiersin.orgnih.gov
Cerebral CortexHigh sci-hub.sefrontiersin.orgwikipedia.orgsdbonline.orgfrontiersin.org
AmygdalaIntermediate/High sci-hub.sefrontiersin.orgfrontiersin.orgnih.gov
Striatal ComplexHigh (Caudate, Putamen) nih.govsci-hub.sefrontiersin.org
Dorsal Raphe NucleusHigh nih.govfrontiersin.orgfrontiersin.org
Anterior Cingulate GyrusIntermediate nih.gov
Suprachiasmatic NucleusExpressed frontiersin.orgwikipedia.orgsdbonline.org

Intracellular Signaling Cascades Coupled to 5-HT7 Receptor Activation

The 5-HT7 receptor is primarily known to couple to stimulatory G proteins, initiating intracellular signaling cascades wikipedia.orgmdpi.comnih.govnih.gov.

G-protein Coupling (e.g., Gs) and Adenylyl Cyclase Modulation (cAMP production)

The canonical signaling pathway of the 5-HT7 receptor involves coupling to the stimulatory G protein (Gs) sci-hub.sebmbreports.orgfrontiersin.orgwikipedia.orgmdpi.comfrontiersin.orgnih.govnih.govresearchgate.netmdpi.compnas.orgpnas.org. Upon activation by serotonin, the 5-HT7 receptor facilitates the release of Gs from the GPCR complex wikipedia.org. Gs then activates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP) sci-hub.sebmbreports.orgfrontiersin.orgwikipedia.orgmdpi.comfrontiersin.orgnih.govnih.govresearchgate.netmdpi.compnas.orgmdpi.com. This leads to an increase in intracellular cAMP levels wikipedia.orgmdpi.comnih.govnih.govresearchgate.netmdpi.compnas.orgmdpi.com.

The increased cAMP concentration is a key second messenger that activates protein kinase A (PKA) frontiersin.orgmdpi.comnih.govnih.govresearchgate.netmdpi.compnas.org. PKA then phosphorylates various target proteins, thereby influencing multiple downstream signaling cascades frontiersin.orgmdpi.comnih.govmdpi.com. While the primary coupling is to Gs, the 5-HT7a isoform has also been shown to stimulate AC1 and AC8, which are calcium/calmodulin-stimulated neural-specific isoforms, through a Gs-independent mechanism involving increased intracellular Ca2+ concentration frontiersin.orgfrontiersin.orgmdpi.com.

Downstream Pathway Activation (e.g., MAPK/ERK via Epac)

Activation of the 5-HT7 receptor and the subsequent increase in cAMP levels can lead to the activation of several downstream signaling pathways, including those involving mitogen-activated protein kinases (MAPK), such as extracellular signal-regulated kinases (ERK) mdpi.comfrontiersin.orgnih.govresearchgate.netmdpi.compnas.orgeajm.org.

The activation of ERK can occur through mechanisms dependent on Ras nih.govfrontiersin.orgnih.govmdpi.com. Additionally, the exchange protein directly activated by cAMP (Epac) pathway is involved in 5-HT7 receptor-mediated ERK activation frontiersin.orgmdpi.compnas.orgeajm.org. Epac is a cAMP-binding protein that can activate Rap1 and contribute to ERK signaling, sometimes independently of PKA mdpi.compnas.orgeajm.org. Furthermore, 5-HT7 receptor-induced Ras and Epac signaling can promote the activation of the mammalian target of rapamycin (B549165) (mTOR) frontiersin.orgmdpi.comeajm.org.

Beyond the Gs/cAMP pathway, the 5-HT7 receptor has also been shown to couple to the G12 protein nih.govfrontiersin.orgmdpi.comfrontiersin.orgnih.govnih.govresearchgate.netmdpi.com. G12 activation can lead to the activation of small GTPases of the Rho family, including RhoA and Cdc42 nih.govmdpi.comfrontiersin.orgnih.govnih.govresearchgate.netmdpi.compnas.org. These pathways are implicated in processes such as neurite outgrowth and the regulation of neuronal morphology nih.govfrontiersin.orgnih.govnih.govmdpi.com. Another reported pathway involves the activation of metalloproteinase-9 (MMP9) leading to the cleavage of the hyaluronic acid receptor (CD44) frontiersin.orgmdpi.comeajm.org.

Here is a table summarizing the main intracellular signaling pathways coupled to the 5-HT7 receptor:

Physiological and Pathophysiological Implications of 5-HT7 Receptor Function

The widespread distribution of the 5-HT7 receptor suggests its involvement in numerous physiological processes. Research using pharmacological tools and genetic knockout models has implicated the 5-HT7 receptor in the regulation of circadian rhythms and sleep-wake cycles. gpcrdb.org It also plays a role in thermoregulation. gpcrdb.org

Furthermore, the 5-HT7 receptor is considered a significant modulator of cognitive functions, including learning and memory formation. Studies suggest its involvement in hippocampus-dependent information processing and neuroplasticity, the brain's ability to reorganize and form new neural connections.

The 5-HT7 receptor's influence extends to the modulation of mood and emotional perception. Its involvement in these areas has led to significant interest in its potential as a therapeutic target for various neuropsychiatric disorders.

Emerging evidence strongly suggests a role for the 5-HT7 receptor in the pathophysiology of several central nervous system disorders. There is considerable evidence supporting its involvement in depression, with preclinical studies indicating that modulation of 5-HT7 receptor activity can produce antidepressant-like effects. While results in anxiety and schizophrenia models have been mixed, some data suggest a possible involvement of the 5-HT7 receptor in these conditions as well.

Research findings related to the 5-HT7 receptor's involvement in various conditions are often derived from studies utilizing selective pharmacological agents and genetic models. For instance, studies employing 5-HT7 receptor antagonists have provided insights into its roles in sleep regulation and depression models. ctdbase.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30ClN3O3S B1680842 SB-656104

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H30ClN3O3S

Molecular Weight

488.0 g/mol

IUPAC Name

6-[(2R)-2-[2-[4-(4-chlorophenoxy)piperidin-1-yl]ethyl]pyrrolidin-1-yl]sulfonyl-1H-indole

InChI

InChI=1S/C25H30ClN3O3S/c26-20-4-6-22(7-5-20)32-23-11-16-28(17-12-23)15-10-21-2-1-14-29(21)33(30,31)24-8-3-19-9-13-27-25(19)18-24/h3-9,13,18,21,23,27H,1-2,10-12,14-17H2/t21-/m1/s1

InChI Key

QEGMGDYIJDZJCI-OAQYLSRUSA-N

SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)C=CN3)CCN4CCC(CC4)OC5=CC=C(C=C5)Cl

Isomeric SMILES

C1C[C@@H](N(C1)S(=O)(=O)C2=CC3=C(C=C2)C=CN3)CCN4CCC(CC4)OC5=CC=C(C=C5)Cl

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)C=CN3)CCN4CCC(CC4)OC5=CC=C(C=C5)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SB656104;  SB-656104;  SB 656104;  SB-656104A.

Origin of Product

United States

Sb 656104: a Selective Pharmacological Probe for 5 Ht7 Receptor Research

Historical Context and Discovery of SB-656104

The discovery and development of this compound were part of a broader effort to identify selective ligands for the 5-HT7 receptor, a relatively recently identified member of the serotonin (B10506) receptor family. The lack of highly selective compounds initially hindered detailed investigations into the functions of the 5-HT7 receptor in various tissues and brain regions. ingentaconnect.comeurekaselect.com

Evolution from Earlier 5-HT7 Receptor Antagonists (e.g., SB-269970-A)

This compound emerged from structure-activity relationship (SAR) studies focused on improving the properties of earlier selective 5-HT7 receptor antagonists, such as SB-269970-A. SB-269970-A was one of the first selective 5-HT7 receptor antagonists developed and proved useful in initial studies ingentaconnect.comresearchgate.netsci-hub.seusdbiology.com. However, SB-269970-A had limitations, including a relatively short half-life in vivo sci-hub.senih.govresearchgate.net.

Strategic Modifications for Enhanced Research Utility

The development of this compound involved strategic chemical modifications to the structure of SB-269970-A. Key changes included the replacement of the phenolic group found in SB-269970-A with an indole (B1671886) moiety and the substitution of the piperidinyl 4-methyl group with a heterocyclic ring system. These modifications aimed to improve the pharmacokinetic profile of the compound, resulting in a structurally related analogue with enhanced in vivo properties sci-hub.seresearchgate.netnih.gov. This compound demonstrated a longer half-life in rats compared to SB-269970-A, making it a more suitable tool for in vivo research nih.gov.

Pharmacological Characterization of this compound as a 5-HT7 Receptor Ligand

The pharmacological profile of this compound has been extensively characterized through in vitro and in vivo studies, establishing its utility as a selective probe for the 5-HT7 receptor.

Receptor Binding Affinity and Selectivity Profile (e.g., against other 5-HT receptor subtypes)

This compound exhibits high binding affinity for the human cloned 5-HT7(a) receptor, with a reported pKi value of 8.70 ± 0.10 nih.gov. It also shows high affinity for the rat native 5-HT7 receptor nih.gov. Crucially, this compound demonstrates significant selectivity for the human 5-HT7(a) receptor compared to most other human cloned 5-HT receptor subtypes, typically showing at least 30-fold selectivity nih.gov.

However, its selectivity profile indicates a moderate affinity for the 5-HT1D receptor, where it displays approximately 10-fold selectivity over 5-HT1D compared to 5-HT7 researchgate.netnih.gov. It also shows affinity for 5-HT2A, 5-HT2B, and D2 receptors, although the affinity for 5-HT7 is considerably higher (at least 12-fold higher affinity for 5-HT7 compared to 5-HT1D, 31-fold compared to 5-HT2A, 45-fold compared to 5-HT2B, and 91-fold compared to 5-HT5A) researchgate.net.

The binding affinity profile of this compound at various receptors is summarized in the table below:

Receptor SubtypepKi (mean ± s.e.m.)
5-HT78.70 ± 0.10
5-HT1D7.60 ± 0.02
5-HT2A7.20 ± 0.02
5-HT2B7.04 ± 0.08
5-HT1A6.25 ± 0.06
5-HT1B6.20 ± 0.05
5-HT2C6.57 ± 0.08
5-HT45.72 ± 0.10
5-HT5A6.74 ± 0.01
5-HT66.07 ± 0.06
α1B6.67 ± 0.01
D27.01 ± 0.06
D36.49 ± 0.07

Data compiled from research findings nih.gov.

Mechanistic Classification as a Competitive Antagonist

This compound functions as a competitive antagonist at the 5-HT7 receptor. Studies evaluating its effect on 5-CT-induced cAMP accumulation in human 5-HT7(a)/HEK293 cells have shown that this compound produces a concentration-dependent rightward shift of the 5-CT concentration-response curve without significantly altering the maximal response nih.gov. Schild analysis of this antagonism yields a slope factor close to 1, consistent with a competitive mechanism of action nih.gov. The pA2 value determined from these functional studies is comparable to the pKi value obtained from binding studies nih.gov.

Observation of Inverse Agonist Properties at Specific Receptor Subtypes (e.g., 5-HT1D)

While primarily characterized as a competitive antagonist at the 5-HT7 receptor, this compound has been observed to display inverse agonist properties at other receptor subtypes, notably the 5-HT1D receptor researchgate.netnih.gov. Functional studies investigating the effect of this compound on basal [35S]-GTPγS binding to human 5-HT1D/CHO membranes have shown a concentration-related inhibition of basal binding nih.gov. This inhibitory effect is indicative of inverse agonism, where the compound reduces the constitutive activity of the receptor nih.govwikipedia.org. The potency of this compound in inhibiting basal [35S]-GTPγS binding at 5-HT1D receptors is comparable to its binding affinity at this subtype nih.gov.

This compound, also known as this compound-A in its hydrochloride salt form, is a chemical compound that has garnered attention in pharmacological research as a selective antagonist for the 5-HT7 receptor. It is a structurally related analogue of the previously reported 5-HT7 receptor antagonist, SB-269970-A, identified through structure-activity relationship studies aimed at improving pharmacokinetic properties. nih.govuab.cat

this compound functions as a potent competitive antagonist at the human cloned 5-HT7(a) receptor. nih.govnih.govcornell.edu Its development addressed limitations of earlier compounds like SB-269970-A, particularly regarding pharmacokinetic profiles. uab.catsci-hub.se this compound exhibits high affinity for both the human cloned 5-HT7(a) and 5-HT7(b) receptor variants, as well as the rat native receptor. nih.govnih.govcornell.edu This affinity is notably stronger compared to several other 5-HT receptor subtypes, demonstrating its selectivity profile. researchgate.netresearchgate.net While showing high selectivity against many 5-HT receptors, it displays approximately 10-fold lower selectivity for the 5-HT1D receptor compared to the human 5-HT7(a) receptor. nih.govnih.govcornell.edu The compound's selectivity and potency make it a valuable tool for investigating the physiological roles and therapeutic potential of the 5-HT7 receptor in various biological systems, including the central nervous system. researchgate.neteurekaselect.com

In Vitro Functional Assays Utilizing this compound In vitro functional assays are crucial for characterizing the activity and selectivity of compounds like this compound at the cellular and molecular levels. These assays provide detailed insights into the compound's interaction with the 5-HT7 receptor and its downstream signaling pathways.

Radioligand Displacement Studies Radioligand displacement studies are widely used to determine the binding affinity of a compound for a specific receptor.oncodesign-services.comThese assays involve using a radioactively labeled ligand that binds to the receptor and measuring the ability of an unlabeled test compound, such as this compound, to displace the binding of the radioligand.oncodesign-services.comthis compound has been evaluated in radioligand binding studies using tritiated ([3H])-labeled ligands that bind to the 5-HT7 receptor.nih.govnih.govcornell.eduStudies have shown that this compound potently inhibits the binding of both [3H]-SB-269970 and [3H]-5-CT to membranes expressing the 5-HT7 receptor.nih.govnih.govcornell.eduThe pKi values obtained from these studies reflect the high binding affinity of this compound for the 5-HT7 receptor.uab.catnih.govnih.govcornell.eduThe consistency of pKi values obtained using different radioligands further supports the robust binding of this compound to the 5-HT7 receptor.nih.govThese studies also provide data on the selectivity of this compound across a panel of other receptors by measuring its affinity (Ki or pKi) at those sites.nih.govresearchgate.netresearchgate.net

Table 1: Representative In Vitro Binding Affinity and Functional Potency Data for this compound

Assay TypeTarget ReceptorSpecies/SystemParameter (Value ± SEM)Reference
Radioligand Binding ([3H]-SB-269970 displacement)Human cloned 5-HT7(a)HEK293 cellspKi 8.7 ± 0.1 nih.govnih.govcornell.edu
Radioligand Binding ([3H]-SB-269970 displacement)Human cloned 5-HT7(b)HEK293 cellspKi 8.5 ± 0.2 nih.govnih.govcornell.edu
Radioligand Binding ([3H]-SB-269970 displacement)Rat native 5-HT7Cerebral cortex membranespKi 8.8 ± 0.2 nih.govnih.govcornell.edu
Radioligand Binding ([3H]-5-CT displacement)Human cloned 5-HT7(a)HEK293 cellspKi 8.7 ± 0.1 nih.gov
Functional Assay (Inhibition of 5-CT-stimulated cAMP accumulation)Human cloned 5-HT7(a)HEK293 cellspA2 8.5 nih.govnih.govcornell.edu
Radioligand BindingHuman cloned 5-HT1DpKi 7.60 ± 0.02 nih.govresearchgate.netresearchgate.net
Radioligand BindingHuman cloned 5-HT2ApKi 7.20 researchgate.netresearchgate.net
Radioligand BindingHuman cloned 5-HT2BpKi 7.04 researchgate.netresearchgate.net
Radioligand BindingHuman cloned 5-HT5ApKi 6.74 researchgate.net

Note: Data compiled from cited sources. SEM values are included where available in the source material.

Detailed research findings from these in vitro studies confirm this compound's profile as a potent and selective antagonist at the 5-HT7 receptor, making it a valuable pharmacological tool for studying this receptor subtype. nih.govnih.govcornell.edueurekaselect.com

Preclinical Research Applications of Sb 656104 in Neurobiology

Investigation of Sleep Architecture and Circadian Rhythms

The 5-HT₇ receptor is expressed in key brain regions that govern sleep and daily rhythms, providing a strong basis for investigating the effects of its antagonists.

Preclinical studies in rat models have demonstrated that SB-656104 significantly alters the architecture of sleep, particularly Rapid Eye Movement (REM) sleep. When administered at the beginning of the natural sleep period, this compound was found to produce a marked increase in the time it took for the animals to enter their first REM sleep episode, a measure known as REM sleep latency. nih.govnih.gov

Furthermore, the compound led to a significant reduction in the total amount of time spent in REM sleep over the recording period. nih.govnih.gov Notably, these effects on REM sleep occurred without significantly altering the latency to fall asleep or the total duration of non-REM sleep. nih.govnih.gov These findings suggest a specific role for the 5-HT₇ receptor in the regulation of REM sleep phenomena. The effects observed with this compound were qualitatively similar to those of another 5-HT₇ receptor antagonist, SB-269970, further strengthening the evidence for this receptor's involvement in sleep modulation. nih.govnih.gov

Table 1: Effects of this compound on Sleep Parameters in Rats

Sleep Parameter Observation Reference
REM Sleep Latency Significantly increased (+93%) nih.govnih.gov
Total REM Sleep Significantly reduced nih.govnih.gov
Non-REM Sleep Latency No significant effect nih.govnih.gov

| Total Non-REM Sleep | No significant effect | nih.govnih.gov |

The suprachiasmatic nucleus (SCN) of the hypothalamus functions as the master circadian pacemaker in mammals, orchestrating the body's ~24-hour rhythms. Research has confirmed the presence of 5-HT₇ receptor mRNA and protein within the SCN. This localization provides a neuroanatomical basis for the hypothesis that serotonergic inputs, acting via 5-HT₇ receptors, modulate the function of this central clock.

The effects of this compound on REM sleep are thought to be mediated, at least in part, through its action on 5-HT₇ receptors located in brain regions implicated in circadian control, such as the SCN. While direct studies detailing the effects of this compound on the electrophysiological activity of the SCN or on light-induced phase shifting of circadian rhythms are not extensively documented, the known function of the 5-HT₇ receptor in the SCN provides critical context. Antagonism of these receptors is believed to influence the complex signaling pathways that govern the sleep-wake cycle and other daily rhythms.

Studies on Cognitive Function and Memory Processes

While the primary focus of published preclinical research on this compound has been on sleep, the role of the 5-HT₇ receptor in cognition is an active area of investigation, with studies often utilizing other selective antagonists.

Cognitive deficits can be experimentally induced in animal models using N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801 (dizocilpine). This approach is often used to model cognitive impairments associated with certain neuropsychiatric disorders. While specific studies evaluating the ability of this compound to reverse MK-801-induced deficits are not prominent in the available literature, research into the broader class of 5-HT₇ receptor antagonists suggests this is a potential area of interest. The functional interplay between serotonergic and glutamatergic systems, the latter involving NMDA receptors, is crucial for learning and memory, indicating that 5-HT₇ modulation could impact these processes.

Spatial memory and the ability to recognize novel objects are key cognitive functions often assessed in preclinical models. The novel object recognition (NOR) test, for instance, relies on a rodent's innate tendency to explore a new object more than a familiar one. Research involving the related 5-HT₇ antagonist SB-269970 has shown that blockade of this receptor can impair the discrimination of a novel object, suggesting that 5-HT₇ receptor signaling may be necessary for certain aspects of recognition memory. Direct and detailed investigations into the specific effects of this compound in spatial memory tasks, such as the Morris water maze, or in novel object recognition paradigms remain to be fully elucidated in published studies.

Emotional memory involves the encoding and recall of events that have a significant emotional component, such as fear-based learning. The neural circuits governing emotional memory, including the amygdala and hippocampus, are modulated by serotonin (B10506). The role of the 5-HT₇ receptor within these circuits is an area of ongoing research. Preclinical studies have yet to extensively characterize the specific influence of this compound on emotional memory processes, such as those measured in fear conditioning paradigms.

Exploration of Mood and Anxiety-Related Behaviors

The serotonin 7 (5-HT7) receptor, the principal target of this compound, has been a focus of investigation for its role in regulating mood and anxiety. Preclinical research involving the modulation of the 5-HT7 receptor has pointed towards potential therapeutic applications in these areas.

The 5-HT7 receptor is implicated in the neurobiology of depression, and its modulation is an area of interest for developing novel antidepressant therapies. A systematic review of preclinical studies on 5-HT7 receptor modulation found that a significant majority of these studies identified potential antidepressant-like effects in various animal models researchgate.net. While these findings highlight the potential of targeting the 5-HT7 receptor, specific studies detailing the effects of this compound in established animal models of depression, such as the forced swim test, were not prominently featured in the reviewed literature.

Similar to its role in mood regulation, the 5-HT7 receptor is also believed to be involved in anxiety-related behaviors. A comprehensive review of preclinical research indicated that a large proportion of studies investigating 5-HT7 receptor modulation observed potential anxiolytic-like effects researchgate.net. This suggests that antagonism of the 5-HT7 receptor could be a viable strategy for anxiety disorders. However, the available research does not provide specific data on the evaluation of this compound in animal models designed to assess anxiolytic-like properties.

Analysis of Nociception and Migraine Pathophysiology

This compound has been utilized as a research tool to elucidate the mechanisms of pain, particularly those related to the trigeminal system and migraine headaches.

The trigeminovascular system is considered a primary component in the pathophysiology of migraine pain nih.gov. Research has explored the role of the 5-HT7 receptor in this system using this compound. In one key study, the chemical irritant capsaicin was administered to rats to induce activation of neurons in the trigeminal nucleus caudalis, a region of the brainstem that processes nociceptive information from the head and face researchgate.net.

This activation, measured by Fos-like immunoreactivity, was significantly increased when the 5-HT7 receptor agonist LP-211 was administered beforehand. Crucially, pretreatment with this compound abolished this potentiating effect of LP-211. Furthermore, this compound administered alone was also able to abolish the neuronal activation induced by capsaicin, suggesting that endogenous serotonin acting on 5-HT7 receptors is involved in this pain pathway researchgate.net. These findings indicate that 5-HT7 receptors play a role in enhancing the activation of trigeminal pain pathways, a mechanism that could be significant in migraine and its treatment researchgate.net.

Summary of this compound Effect on Capsaicin-Induced Neuronal Activation
Treatment GroupEffect on Fos-like Immunoreactivity (Neuronal Activation)Reference
CapsaicinInduces Fos-like immunoreactivity researchgate.net
LP-211 + CapsaicinStrongly increases Fos-like immunoreactivity researchgate.net
This compound + LP-211 + CapsaicinAbolishes the increase in Fos-like immunoreactivity researchgate.net
This compound + CapsaicinAbolishes Fos-like immunoreactivity researchgate.net

A standard in vivo method to confirm the functional activity and target engagement of 5-HT7 receptor antagonists is the 5-CT-induced hypothermia model in guinea pigs nih.govnih.gov. The 5-HT receptor agonist 5-carboxamidotryptamine (B1209777) (5-CT) produces a significant drop in body temperature when administered to these animals nih.gov.

This compound demonstrated a significant and dose-dependent reversal of the hypothermia induced by 5-CT nih.gov. Following intraperitoneal administration, the compound had a median effective dose (ED₅₀) of 2 mg/kg for reversing the hypothermic effect nih.govnih.gov. This potency was found to be comparable to that of another well-characterized 5-HT7 antagonist, SB-269970 nih.gov. This assay confirmed that this compound effectively engages and blocks 5-HT7 receptors in a living system, serving as a reliable pharmacodynamic marker of its activity nih.gov.

Effect of this compound-A on 5-CT-Induced Hypothermia in Guinea Pigs
This compound-A (i.p.)OutcomeReference
Control (Vehicle)Significant hypothermic effect from 5-CT (1.9 ± 0.16°C drop) nih.gov
1 mg/kgNo significant reversal nih.gov
3 mg/kgSignificant reversal of hypothermia nih.gov
10 mg/kgSignificant reversal of hypothermia nih.gov
30 mg/kgSignificant reversal of hypothermia nih.gov
ED₅₀2 mg/kg nih.govnih.gov

Contributions to Understanding Psychotic Disorder Models

Research into psychotic disorders like schizophrenia has increasingly focused on cognitive deficits as a core feature of the illness mpg.de. Animal models that replicate these cognitive impairments are crucial for developing new treatments. One such model involves the administration of N-methyl-D-aspartate (NMDA) receptor antagonists, such as dizocilpine, to induce learning and memory deficits in rodents plos.org.

In this context, this compound has been used to investigate the role of the 5-HT7 receptor in cognitive function. Studies have shown that this compound-A reversed the learning and memory impairments induced by dizocilpine in rats. Specifically, the compound was effective in the passive avoidance and Morris water maze tests, two different paradigms assessing memory plos.org. These findings, along with similar results from other 5-HT7 antagonists in models using ketamine, support the hypothesis that blockade of 5-HT7 receptors could be a useful pharmacological strategy for addressing the cognitive symptoms associated with schizophrenia plos.org.

Amelioration of Schizophrenia-Like Behavioral and Cognitive Deficits

Preclinical research has explored the therapeutic potential of this compound in mitigating behavioral and cognitive impairments analogous to those observed in schizophrenia. These investigations have primarily utilized animal models wherein schizophrenia-like symptoms are induced through the administration of N-methyl-D-aspartate (NMDA) receptor antagonists, such as dizocilpine (MK-801). This approach is grounded in the glutamate (B1630785) hypothesis of schizophrenia, which posits that dysfunction of glutamatergic neurotransmission via NMDA receptors contributes to the pathophysiology of the disorder.

In a notable study, the efficacy of this compound-A was assessed in rodent models of cognitive dysfunction induced by MK-801. nih.gov The research focused on two well-established behavioral paradigms: the passive avoidance test and the Morris water maze, both of which are sensitive to learning and memory deficits relevant to schizophrenia. nih.gov

In the passive avoidance test, which evaluates fear-motivated memory, administration of MK-801 typically impairs the animal's ability to remember an aversive stimulus. Pre-training administration of this compound-A was found to significantly reverse the memory impairment induced by MK-801. nih.gov This suggests that this compound-A can counteract the deficits in memory acquisition caused by NMDA receptor hypofunction. Furthermore, when administered after the training phase, this compound-A also counteracted the effects of MK-801, indicating a potential to restore memory consolidation processes. nih.gov

The Morris water maze, a test of spatial learning and memory, was also employed to evaluate the effects of this compound-A. nih.gov In this task, animals must learn the location of a hidden platform in a pool of water. Treatment with MK-801 typically results in a longer escape latency, signifying impaired spatial learning. The administration of this compound-A was shown to reverse this learning impairment. nih.gov

These findings from preclinical studies suggest that this compound, through its antagonist activity at the 5-HT7 receptor, can ameliorate cognitive deficits associated with NMDA receptor hypofunction. This provides a pharmacological basis for its potential therapeutic application in addressing the cognitive symptoms of schizophrenia.

Detailed Research Findings

The following tables present data from a preclinical study investigating the effects of this compound-A on MK-801-induced cognitive deficits in rats.

Table 1: Effect of Pre-training Administration of this compound-A on MK-801-Induced Memory Impairment in the Passive Avoidance Test
Treatment GroupResponseSignificance vs. MK-801 Control
Vehicle ControlNormal Memory Retention-
MK-801 ControlImpaired Memory Retention-
This compound-A (10 mg/kg, i.p.) + MK-801Reversed Memory ImpairmentSignificant
This compound-A (30 mg/kg, i.p.) + MK-801Reversed Memory ImpairmentSignificant
Table 2: Effect of Post-training Administration of this compound-A on MK-801-Induced Memory Impairment in the Passive Avoidance Test
Treatment GroupResponseSignificance vs. MK-801 Control
Vehicle ControlNormal Memory Consolidation-
MK-801 ControlImpaired Memory Consolidation-
This compound-A (0.3 mg/kg, i.v.) + MK-801Restored Memory ConsolidationSignificant
Table 3: Effect of this compound-A on MK-801-Induced Learning Impairment in the Morris Water Maze Test
Treatment GroupResponse (Escape Latency)Significance vs. MK-801 Control
Vehicle ControlNormal Learning Curve-
MK-801 ControlIncreased Escape Latency (Impaired Learning)-
This compound-A (3 mg/kg, i.p.) + MK-801Reversed Learning Impairment (Decreased Escape Latency)Significant

Mechanistic Insights and Receptor Mediated Interactions Uncovered by Sb 656104

Interactions with Glutamatergic Neurotransmission

Research indicates that 5-HT7 receptors play a role in modulating glutamatergic neurotransmission, the primary excitatory system in the central nervous system. ctdbase.org Studies using SB-656104 and other 5-HT7 antagonists have explored this interaction, particularly in the context of cognitive function.

Normalization of Cortical Glutamate (B1630785) Levels

Preclinical studies have investigated the effects of 5-HT7 receptor antagonists, including this compound, on glutamate levels, especially in models of cognitive impairment induced by N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801. Research suggests that 5-HT7 receptor antagonists can selectively normalize cortical glutamate outflow that is altered in these models. This normalization of glutamatergic neurotransmission in the cortex is considered a potential mechanism by which 5-HT7 antagonists may exert pro-cognitive effects.

Cross-talk with NMDA Receptor Function

The interaction between 5-HT7 receptors and NMDA receptor function has been highlighted in studies demonstrating that this compound can reverse cognitive deficits induced by NMDA receptor antagonists such as MK-801. This suggests a functional cross-talk between 5-HT7 receptors and NMDA receptor pathways. The ability of this compound to ameliorate MK-801-induced learning and memory impairments in various behavioral tests in rats, such as the passive avoidance and Morris water maze tests, supports this interaction. The normalization of glutamatergic neurotransmission is thought to contribute to this effect, particularly in counteracting the consequences of NMDA receptor hypofunction.

Modulation of Dopaminergic Systems

While 5-HT receptors in general can modulate the release of various neurotransmitters, including dopamine (B1211576), specific interactions involving this compound and dopaminergic systems have been explored in certain contexts. In studies investigating the effects of 5-HT7 antagonists on neurotransmitter levels in the cortex in models of cognitive deficit, it was observed that while a 5-HT7 antagonist significantly reduced MK-801-induced glutamate efflux, it did not modify MK-801-induced dopamine extracellular levels in the cortex. This suggests that in this specific model and brain region, the primary impact of 5-HT7 receptor blockade by compounds like this compound might be more pronounced on glutamatergic rather than dopaminergic systems.

Influence on GABAergic Neuronal Activity and Synaptic Plasticity

Evidence suggests that 5-HT7 receptors are present in the GABAergic system and may be located on GABA interneurons in certain brain regions, such as the dorsal raphe nucleus. mitotox.orgctdbase.org Activation of 5-HT7 receptors has been proposed to potentially inhibit GABA interneurons, thereby reducing inhibitory tone on other neurons. ctdbase.org Conversely, blockade of 5-HT7 receptors by antagonists like this compound could disinhibit GABAergic neuronal activity. rti.org Studies have also indicated that 5-HT7 receptors can modulate GABAergic transmission in areas like the hippocampal CA1 region. These modulatory effects on GABAergic activity can have implications for neuronal excitability and synaptic plasticity, although the precise role of this compound in directly influencing synaptic plasticity requires further detailed investigation. 5-HT7 receptors themselves have been implicated in regulating neuronal morphology, excitability, synaptic transmission, and plasticity, particularly during early development.

Synergistic Effects with Other Pharmacological Agents

The potential for synergistic effects between this compound and other pharmacological agents has been investigated, particularly in the context of improving cognitive function.

Combination Studies with Antipsychotics (e.g., Lurasidone)

Research has explored the combined effects of selective 5-HT7 receptor antagonists, including this compound-A, and atypical antipsychotic drugs like lurasidone (B1662784). Lurasidone is known to have high affinity for several receptors, including dopamine D2, serotonin (B10506) 5-HT7, and 5-HT2A receptors, and acts as a partial agonist at 5-HT1A receptors. iiab.me Studies using animal models of cognitive deficits induced by the NMDA receptor antagonist MK-801 have shown that both lurasidone and selective 5-HT7 receptor antagonists like this compound-A can ameliorate these impairments.

Detailed research findings indicate that the 5-HT7 receptor antagonistic activity of lurasidone plays a significant role in its ability to reverse MK-801-induced cognitive deficits. Studies have shown that the ameliorating effect of lurasidone on these deficits can be blocked by a 5-HT7 receptor agonist, highlighting the importance of 5-HT7 antagonism. Furthermore, this compound-A was found to significantly ameliorate MK-801-induced deficits even when combined with antagonists for D2 and 5-HT2A receptors, suggesting that the 5-HT7 receptor antagonism contributes substantially to this specific pro-cognitive effect, potentially in a manner synergistic with or independent of its other receptor interactions in this model. These findings suggest that the interaction with 5-HT7 receptors, mediated by compounds like this compound, may contribute to the beneficial effects observed with certain antipsychotic medications in addressing cognitive impairments.

Interaction with Selective Serotonin Reuptake Inhibitors (SSRIs)

The interaction between this compound, as a 5-HT7 receptor antagonist, and Selective Serotonin Reuptake Inhibitors (SSRIs) has been a subject of research, particularly in the context of affective disorders like depression. SSRIs are a class of antidepressants that primarily work by blocking the reuptake of serotonin via the serotonin transporter, leading to increased extracellular serotonin levels. wikipedia.orgwww.nhs.uk

Preclinical studies suggest that 5-HT7 receptor antagonists, including this compound and other compounds like SB-269970, may have antidepressant-like effects and could potentially augment the activity of SSRIs. researchgate.net Research in rodents has indicated that 5-HT7 receptor antagonists can produce antidepressant effects and enhance the antidepressant activity of citalopram, an SSRI. researchgate.net This suggests that 5-HT7 receptor antagonism might be a promising component of antidepressant therapy, potentially in combination with SSRIs. researchgate.net

One area where the interaction has been explored is in the modulation of Rapid Eye Movement (REM) sleep, a parameter often affected in depressive states. nih.govresearchgate.net Most antidepressants, including SSRIs, are known to increase REM latency and decrease REM density in patients with unipolar depression. nih.govresearchgate.net Studies using selective 5-HT7 receptor antagonists like this compound-A have shown qualitatively similar effects on REM sleep parameters in rats, such as increasing the latency to onset of REM sleep and reducing the total amount of REM sleep. researchgate.netnih.govnih.govresearchgate.net This observation has led to the suggestion that 5-HT7 ligands might be therapeutically useful for treating affective disorders like unipolar depression, potentially by influencing sleep architecture in a manner analogous to SSRIs. nih.govresearchgate.net

Furthermore, preclinical data suggest that 5-HT7 receptor antagonists might offer a faster onset of antidepressant-like effects compared to SSRIs alone and could augment the antidepressant-like effect of SSRIs when used as an add-on therapy. researchgate.net The interplay between 5-HT1A and 5-HT7 receptors has also been highlighted as potentially crucial for the antidepressant effects of newer medications. psychiatriapolska.plfrontiersin.org Some compounds with multimodal activity, such as vortioxetine, which is a potent antagonist at 5-HT7 receptors and an agonist at 5-HT1A receptors, share pharmacological mechanisms with agents like lurasidone, where 5-HT7 receptor interaction is implicated in beneficial effects in animal models of cognitive deficits. psychiatriapolska.pl

While the precise mechanisms underlying the potential synergistic or additive effects of 5-HT7 receptor antagonism and SSRI treatment are still under investigation, the observed effects on REM sleep and antidepressant-like behaviors in preclinical models suggest a functional interaction between the pathways modulated by these two classes of compounds. The 5-HT7 receptor's involvement in various neurological processes, including mood regulation and sleep-wake cycles, positions it as a potential target for modulating the effects of SSRIs. ontosight.airesearchgate.net

The following table summarizes some of the key binding affinity data for this compound at different serotonin receptors:

Receptor SubtypepKi (nM)Selectivity vs 5-HT7(a) (fold)Source
Human 5-HT7(a)8.70 (2.0)1 medchemexpress.comresearchgate.netnih.govnih.govresearchgate.net
Human 5-HT7(b)8.50- researchgate.netnih.govnih.gov
Rat Native 5-HT78.80- researchgate.netnih.govnih.gov
Human 5-HT1D7.60 (25.12)~10-12 researchgate.netnih.govresearchgate.net
Human 5-HT2A7.20 (63.10)~31 researchgate.netresearchgate.net
Human 5-HT2B7.04 (91.20)~45 researchgate.netresearchgate.net
Human 5-HT5A6.74~91 researchgate.net

Note: pKi values are presented as mean ± SEM where available in sources. Values in parentheses are corresponding Ki in nM, calculated as 10^(-pKi).

Further research is needed to fully elucidate the clinical implications of the interaction between 5-HT7 receptor antagonists like this compound and SSRIs in the treatment of depression and other mood disorders.

Methodological Considerations and Future Directions in Sb 656104 Research

Strengths and Limitations of SB-656104 as a Preclinical Tool

One of the primary strengths of this compound as a preclinical tool lies in its potent and selective antagonism of the 5-HT7 receptor. In vitro studies demonstrated high affinity for both human cloned 5-HT7(a) and 5-HT7(b) receptor variants, as well as the rat native receptor. nih.govresearchgate.netnih.govcornell.edu It showed at least 30-fold selectivity for the human 5-HT7(a) receptor over most other human cloned 5-HT receptors, with the exception of the 5-HT1D receptor where it displayed approximately 10-fold selectivity. nih.govresearchgate.netnih.govcornell.edu Functionally, this compound-A competitively antagonized 5-carboxamidotryptamine (B1209777) (5-CT)-induced cyclic AMP accumulation in cells expressing the human 5-HT7(a) receptor. nih.govresearchgate.netnih.govcornell.edu

A significant advantage of this compound over its predecessor, SB-269970, is its improved pharmacokinetic profile, particularly a longer half-life in vivo. nih.govresearchgate.net While SB-269970 had a very short half-life in rats (less than 0.5 hours), this compound displayed a half-life of 1.4 hours following intraperitoneal administration, making it a more suitable compound for in vivo studies. nih.govresearchgate.net Furthermore, it demonstrated central nervous system (CNS) penetration in rats, with a brain:blood ratio of 0.9:1 at steady state via intravenous infusion. nih.govnih.govcornell.edu This CNS penetration is crucial for investigating the roles of 5-HT7 receptors in the brain.

However, this compound also has limitations as a preclinical tool. While it shows good selectivity against many 5-HT receptors, its selectivity over the 5-HT1D receptor is relatively lower (around 10-fold). nih.govresearchgate.netnih.govcornell.edu Additionally, studies have noted its affinity for other receptors including 5-HT2A, 5-HT2B, and D2 receptors, albeit at lower potencies than for 5-HT7. researchgate.netresearchgate.net This broader profile at higher concentrations necessitates careful dose selection and interpretation of results in in vivo studies to ensure that observed effects are primarily mediated by 5-HT7 receptor blockade. Another limitation noted in early studies was inconsistent data following oral administration in guinea pigs, leading to the preference for intraperitoneal administration in subsequent in vivo evaluations. nih.gov

Development of Advanced In Vivo Pharmacodynamic Models for 5-HT7 Receptor Engagement

This compound has been instrumental in the development and validation of in vivo pharmacodynamic models for assessing 5-HT7 receptor engagement. A key model utilized is the reversal of 5-CT-induced hypothermia in guinea pigs. 5-CT, a non-selective serotonin (B10506) receptor agonist that activates 5-HT7 receptors, causes a decrease in body temperature in guinea pigs, which can be blocked by 5-HT7 receptor antagonists. nih.govresearchgate.net this compound-A significantly reversed this hypothermic effect in guinea pigs, demonstrating its functional antagonist activity in vivo. nih.govnih.govcornell.edu

Beyond thermoregulation, this compound has been used in models investigating the role of 5-HT7 receptors in sleep architecture. Studies in rats showed that this compound-A increased the latency to onset of rapid eye movement (REM) sleep and reduced the total amount of REM sleep, providing in vivo evidence for the involvement of 5-HT7 receptors in modulating REM sleep. nih.govresearchgate.netnih.govcornell.edu This effect is qualitatively similar to that observed with SB-269970-A, but the improved pharmacokinetics of this compound make it a more suitable tool for sustained modulation in such studies. nih.gov

Furthermore, this compound has been employed in studies exploring the involvement of 5-HT7 receptors in other physiological processes, such as the control of micturition reflexes and stress-induced responses. researchgate.netucl.ac.uk Its ability to attenuate specific reflexes or responses in these models provides valuable insights into the in vivo functions of 5-HT7 receptors in different systems.

Role in the Discovery and Characterization of Novel 5-HT7 Receptor Ligands

As a well-characterized and relatively selective 5-HT7 receptor antagonist with improved in vivo properties compared to earlier compounds, this compound has played a role in the discovery and characterization of novel 5-HT7 receptor ligands. It serves as a reference compound in binding and functional assays when evaluating the potency and selectivity of newly synthesized molecules targeting the 5-HT7 receptor. sci-hub.seuab.cat

Structure-activity relationship (SAR) studies initiated around the structure of SB-269970-A led to the identification of this compound-A, highlighting the importance of specific structural modifications (e.g., replacement of the phenolic group with an indole (B1671886) moiety) for improving pharmacokinetic properties while maintaining high affinity and selectivity for the 5-HT7 receptor. nih.govresearchgate.netsci-hub.seuab.cat This work contributes to the broader understanding of the structural requirements for 5-HT7 receptor binding and antagonism, guiding the design of future ligands.

Although this compound itself was a product of ligand discovery efforts, its characterization has provided a benchmark for evaluating the potential of subsequent compounds as pharmacological tools or potential therapeutic agents targeting the 5-HT7 receptor.

Potential for Radioligand Development and In Vivo Receptor Imaging Techniques

The development of selective radioligands is crucial for in vivo imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), allowing for the visualization and quantification of receptor distribution and occupancy in living subjects. While this compound itself has not been reported as a primary radioligand for 5-HT7 receptor imaging, its high affinity and selectivity profile make it a potential candidate or a structural starting point for the development of such tracers.

Existing research on 5-HT7 receptor imaging highlights the need for suitable radioligands. Tritiated SB-269970 ([³H]-SB-269970) has been used as a radioligand for in vitro and ex vivo binding studies to map 5-HT7 receptor distribution. researchgate.netuab.cat However, the development of in vivo PET or SPECT radioligands for the 5-HT7 receptor has been challenging, with efforts focused on identifying compounds with appropriate binding characteristics, brain penetration, and metabolic stability. researchgate.netacs.org

The structural features and binding profile of this compound could potentially inform the design of novel radioligands labeled with isotopes like ¹¹C or ¹⁸F for PET imaging of 5-HT7 receptors. acs.org Successful development of such radioligands would enable non-invasive studies of 5-HT7 receptor availability and function in various physiological and pathological states, providing valuable insights into the receptor's role in health and disease and facilitating the evaluation of potential therapeutic interventions.

Emerging Research Areas for 5-HT7 Receptor Modulation Beyond Neuropsychiatry

While 5-HT7 receptor research has historically focused heavily on neuropsychiatric disorders such as depression, anxiety, schizophrenia, and sleep disturbances, emerging evidence suggests roles for this receptor in areas beyond the traditional scope of neuropsychiatry. sci-hub.sefrontiersin.orgmdpi.comresearchgate.net this compound, as a widely used selective antagonist, has contributed to exploring some of these newer areas.

Studies have implicated 5-HT7 receptors in pain processing and nociception. frontiersin.orgresearchgate.net Preclinical work using 5-HT7 receptor agonists has shown antinociceptive effects and alleviation of hyperalgesia in neuropathic pain models. researchgate.net While the specific role of this compound in pain research is not as extensively documented as its role in sleep or neuropsychiatric models, selective antagonists like it are valuable tools for dissecting the complex involvement of 5-HT7 receptors in pain pathways.

Furthermore, research suggests potential roles for 5-HT7 receptors in neuroinflammation, neurodevelopmental disorders, neurodegenerative diseases, and even metabolic complications associated with antipsychotic treatment. mdpi.com The presence of 5-HT7 receptors in various brain regions and peripheral tissues supports their potential involvement in diverse physiological functions. frontiersin.org

Q & A

Q. What is the primary pharmacological target of SB-656104, and how does its mechanism of action influence experimental design?

this compound is a selective antagonist of the 5-hydroxytryptamine 7 (5-HT7) receptor, a G protein-coupled receptor implicated in neuroendocrine regulation and synaptic plasticity . When designing experiments, researchers should:

  • Dose Selection : Use central administration (e.g., intracerebroventricular, i.c.v.) at 10–30 mg/kg for neuroendocrine studies (e.g., hypothalamic-pituitary-adrenal [HPA] axis modulation) .
  • Control for Stress Models : In chronic restraint stress studies, pair this compound with vehicle controls to isolate stress-induced changes in 5-HT7 receptor expression .
  • Time-Course Analysis : Measure acute responses (e.g., ACTH secretion) within 10–30 minutes post-administration to capture receptor antagonism effects .

Q. How can researchers validate the specificity of this compound in modulating 5-HT7 receptor activity?

  • Comparative Pharmacological Profiling : Use structurally distinct 5-HT7 antagonists (e.g., SB-269970) to confirm target-specific effects. For example, both this compound and SB-269970 inhibit bladder contractions in feline models, but their differential structural properties minimize off-target confounding .
  • Knockout Models : Pair this compound administration with 5-HT7 receptor knockout animals to verify absence of effect in receptor-deficient systems .

Q. What statistical methods are recommended for analyzing this compound-induced changes in hormonal or neuronal responses?

  • Three-Way ANOVA : Use this to assess interactions between chronic stress, pharmacological treatment, and time-dependent variables (e.g., ACTH/CORT levels) .
  • Post-Hoc Testing : Apply Student-Newman-Keuls tests to identify significant pairwise differences after ANOVA .
  • Baseline Normalization : Normalize neuronal activity data (e.g., fEPSP slopes) to pre-treatment baselines to account for inter-subject variability .

Advanced Research Questions

Q. How do contradictory findings on this compound’s effects on ACTH vs. CORT secretion inform HPA axis regulation mechanisms?

  • Key Contradiction : this compound blocks stress-induced ACTH secretion in non-stressed rats but fails to alter CORT levels, whereas in chronically stressed rats, it reduces CORT without affecting ACTH .
  • Methodological Resolution :
  • Tissue-Specific Analysis : Measure 5-HT7 receptor density in the paraventricular nucleus (PVN) and adrenal glands to identify differential receptor adaptation post-stress .
  • Corticosteroid-Binding Globulin (CBG) Assays : Quantify CBG levels to assess free vs. bound CORT, which may explain dissociation between ACTH and CORT responses .

Q. What explains this compound’s divergent effects on neuronal plasticity (enhanced LTP) vs. peripheral systems (bladder inhibition)?

  • Mechanistic Hypothesis : The 5-HT7 receptor couples to distinct signaling pathways (e.g., Gα12 in neurons vs. Gαs in peripheral tissues). This compound may preferentially inhibit Gα12-mediated pathways, enhancing long-term potentiation (LTP) in hippocampal slices while suppressing Gαs-driven bladder contractions .
  • Experimental Validation :
  • Pathway-Specific Knockdown : Use siRNA targeting Gα12 or Gαs in vitro to isolate this compound’s pathway dependence .
  • Calcium Imaging : Compare intracellular Ca²⁺ flux in neuronal (CA1 neurons) vs. smooth muscle cells post-SB-656104 treatment .

Q. How can cross-species discrepancies (e.g., rat vs. feline models) in this compound efficacy be reconciled?

  • Species-Specific Receptor Isoforms : Rats express 5-HT7 receptor splice variants (e.g., 5-HT7(a/b)) with differing ligand affinities. Feline models may lack equivalent isoforms, altering drug responsiveness .
  • Dosing Adjustments : Conduct pharmacokinetic studies to compare CNS penetration across species. For example, higher doses (30 mg/kg i.c.v.) are required in felines to achieve bladder inhibition comparable to rodent neuroendocrine effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.